molecular formula C8H13N3OS2 B473504 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-19-0

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B473504
CAS No.: 393565-19-0
M. Wt: 231.3g/mol
InChI Key: KMDSKHSBAJTSGT-UHFFFAOYSA-N
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Description

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with a complex structure that includes a thiadiazole ring, a methylthio group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the butanamide group. One common method involves the reaction of appropriate thiosemicarbazide derivatives with acylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide
  • Butanamide, 3-methyl-N-butyl
  • Butanamide, N-methyl

Uniqueness

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of the thiadiazole ring and the methylthio group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS2/c1-5(2)4-6(12)9-7-10-11-8(13-3)14-7/h5H,4H2,1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDSKHSBAJTSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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